2-(4-Chlorophenyl)naphthalene-1,4-dione
Description
2-(4-Chlorophenyl)naphthalene-1,4-dione is a naphthoquinone derivative featuring a planar naphthalene-1,4-dione core substituted with a 4-chlorophenyl group at the 2-position. This compound is structurally related to lawsone (2-hydroxy-1,4-naphthoquinone), a natural dye, but exhibits distinct electronic and steric properties due to the chloroaryl substituent. Its synthesis typically involves nucleophilic substitution or coupling reactions using 2,3-dichloro-1,4-naphthoquinone and 4-chlorophenyl precursors under basic conditions .
Properties
IUPAC Name |
2-(4-chlorophenyl)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEOWTYNOPAHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)naphthalene-1,4-dione typically involves the reaction of 4-chlorobenzene with naphthalene-1,4-dione under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of various quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
The applications of 2-(4-Chlorophenyl)naphthalene-1,4-dione are primarily related to its role as an intermediate in the synthesis of pharmaceuticals, particularly Atovaquone, and its broader potential as an antimicrobial agent .
Scientific Research Applications
Atovaquone Synthesis: 2-(4-(4-chlorophenyl) cyclohex-1-enyl)-3,4-dihydronaphthalen-1(2H)-one is a key intermediate in the synthesis of Atovaquone, a drug used in the treatment of Pneumocystis carinii pneumonia . Atovaquone is also used as a therapeutic agent for malaria, toxoplasmosis, carcinoma, and fibrosarcoma . The mechanism of action involves the inhibition of mitochondrial electron transport in the cytochrome bci complex of the parasite, which is linked to pyrimidine biosynthesis .
Antimicrobial Activity: Naphthoquinones, including derivatives similar to 2-(4-Chlorophenyl)naphthalene-1,4-dione, exhibit a range of biological effects, including antimicrobial, antifungal, and antiviral properties . For instance, studies have explored the effectiveness of heterocyclic ligands derived from naphthoquinones against clinically isolated bacteria strains such as Klebsiella oxytoca, P. aeruginosa, E. coli, Bacillus cereus, and S. aureus .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)naphthalene-1,4-dione involves its interaction with cellular components. It is known to disrupt cellular redox balance by generating reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids. The compound may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Naphthalene-1,4-dione derivatives are widely studied for their diverse functionalization and bioactivity. Below is a systematic comparison of 2-(4-Chlorophenyl)naphthalene-1,4-dione with structurally analogous compounds.
Alkoxy/O-Substituted Derivatives
Key Findings :
- Alkoxy derivatives prioritize planar naphthoquinone cores, enabling strong intermolecular interactions (C–H⋯O, π–π) that stabilize crystal structures .
- Functionalization at the O3 position enhances solubility but may reduce bioactivity compared to amino or thio analogs .
Amino-Substituted Derivatives
Key Findings :
- Amino substitution at C3 introduces conformational flexibility (e.g., dihedral angles up to 52.38°), impacting crystallinity and binding affinity .
- Triazole-linked derivatives exhibit enhanced antiparasitic activity due to improved target engagement .
Thio-Substituted Derivatives
Key Findings :
- Thioether groups increase electron-withdrawing effects, enhancing redox activity and antiparasitic potency .
- Bulky thio substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
Other Chlorophenyl Derivatives
Key Findings :
Q & A
Q. Table 1. Key Bioactivity Data for Selected Derivatives
Q. Table 2. Crystallographic Parameters for 2-(4-Chlorophenyl)naphthalene-1,4-dione
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.040 |
| Dihedral angle (C–Cl) | 52.38° |
| H-bond length (N–H⋯O) | 2.85 Å |
| Refinement software | SHELXL-2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
